N-Isopropyl-2-(isopropylthio)aniline
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Overview
Description
N-Isopropyl-2-(isopropylthio)aniline is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C12H19NS and a molecular weight of 209.36 g/mol . The compound is typically stored in a refrigerator and has a purity of 97% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(isopropylthio)aniline can be achieved through various methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is noted for its simplicity, mild reaction conditions, and scalability.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized using standard organic synthesis techniques. These methods often involve the use of readily available starting materials and reagents, making the process cost-effective and efficient.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(isopropylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Isopropyl-2-(isopropylthio)aniline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and intermediates for other chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(isopropylthio)aniline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2-(methylthio)aniline
- N-Isopropyl-2-(ethylthio)aniline
- N-Isopropyl-2-(propylthio)aniline
Uniqueness
N-Isopropyl-2-(isopropylthio)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-propan-2-yl-2-propan-2-ylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h5-10,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIEQFCQWMNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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